Falcarinone

Description

Properties

Molecular Formula |

C17H22O |

|---|---|

Molecular Weight |

242.36 g/mol |

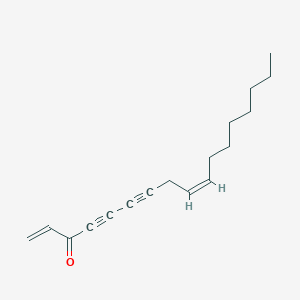

IUPAC Name |

(9Z)-heptadeca-1,9-dien-4,6-diyn-3-one |

InChI |

InChI=1S/C17H22O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17(18)4-2/h4,10-11H,2-3,5-9,12H2,1H3/b11-10- |

InChI Key |

UQEBOJRXTNLPKZ-KHPPLWFESA-N |

SMILES |

CCCCCCCC=CCC#CC#CC(=O)C=C |

Isomeric SMILES |

CCCCCCC/C=C\CC#CC#CC(=O)C=C |

Canonical SMILES |

CCCCCCCC=CCC#CC#CC(=O)C=C |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

Falcarinone is classified as a polyacetylenic compound with the molecular formula . Its structural characteristics contribute to its biological activities, making it a subject of interest in pharmacological studies.

Biological Activities

-

Anticancer Properties

- Mechanism of Action : Research indicates that this compound exhibits potential anticancer properties by inducing apoptosis in cancer cells. It has been studied for its effects on various cancer types, including breast and colon cancers .

- Case Studies : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells and enhance the efficacy of conventional chemotherapy agents .

- Antimicrobial Activity

- Anti-inflammatory Effects

Agricultural Applications

- Natural Pesticide

- Plant Growth Regulator

Food Industry Applications

- Food Preservation

- Nutraceuticals

Pharmaceutical Development

- Drug Formulation

- Research on Mechanisms

Comparison with Similar Compounds

Comparison with Structurally Similar Polyacetylenes

Falcarinone belongs to the C17 polyacetylene family, sharing structural motifs with several compounds (Table 1). Key comparisons include:

Table 1: Structural and Functional Comparison of this compound with Analogues

Key Structural Differences:

- Backbone length: this compound and falcarinol are C17 compounds, while ginsenoyne K has a shorter C15 chain .

- Functional groups: this compound’s ketone group distinguishes it from falcarinol (hydroxyl) and falcarindiol (two hydroxyls). This difference critically impacts bioavailability and reactivity. falcarinol’s IC₅₀ = 4.2 μM) .

Functional Comparison: Cytotoxicity and Stability

Cytotoxicity :

- This compound exhibits significantly weaker cytotoxic effects than falcarinol and falcarindiol.

- Mechanistic divergence: Falcarinol alkylates cellular proteins (e.g., NF-κB, STAT3), disrupting pro-survival pathways, whereas this compound lacks this reactivity due to its ketone group .

Stability :

- This compound is more stable than falcarinol, which rapidly degrades into this compound and dihydrofalcarinol under UV light or storage . This stability makes this compound a marker for falcarinol degradation in pharmacological studies .

Ecological and Pharmacological Roles

- Ecological presence: this compound occurs in lower concentrations (<4% in Crithmum maritimum) compared to falcarindiol and falcarinol, which are abundant in carrots (up to 30 mg/kg fresh weight) .

- Synergistic effects: While this compound itself is weakly bioactive, it may modulate the activity of other polyacetylenes.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying Falcarinone in plant extracts, and how should they be validated?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for structural elucidation and quantification. Validate methods by comparing spectral data (e.g., H/C NMR, UV-Vis absorption) with published reference values . Ensure purity via elemental analysis and reproducibility across multiple experimental replicates .

Q. What are the critical steps in synthesizing this compound to ensure reproducibility?

- Methodological Answer : Follow a stepwise protocol with detailed reaction conditions (e.g., temperature, solvent ratios, catalyst loadings). Document all procedures, including purification methods (e.g., column chromatography, recrystallization). For reproducibility, provide exact yields, spectroscopic data, and cross-reference synthetic pathways with prior literature . Limit main-text descriptions to five representative compounds, with extended data in supplementary materials .

Q. How can researchers design experiments to assess this compound’s stability under varying environmental conditions?

- Methodological Answer : Conduct accelerated stability studies using controlled variables (pH, temperature, light exposure). Employ HPLC-MS to monitor degradation products and kinetic modeling to predict shelf-life. Include negative controls and triplicate trials to account for experimental variability .

Advanced Research Questions

Q. How can contradictory findings in this compound’s bioactivity data be systematically resolved?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design flaws. Conduct meta-analyses to identify confounding variables (e.g., cell line specificity, dosage ranges). Use sensitivity analyses to test data robustness and validate results through orthogonal assays (e.g., in vitro vs. in vivo models) .

Q. What experimental frameworks optimize this compound’s synthetic yield while minimizing byproducts?

- Methodological Answer : Implement design of experiments (DoE) methodologies, such as factorial design, to assess variable interactions (e.g., reaction time, reagent stoichiometry). Use response surface modeling to identify optimal conditions. Characterize byproducts via tandem MS and refine pathways using computational tools (e.g., density functional theory) .

Q. How can researchers investigate this compound’s mechanism of action at the molecular level?

- Methodological Answer : Combine target-based assays (e.g., enzyme inhibition kinetics) with omics approaches (transcriptomics/proteomics). Validate hypotheses using CRISPR-Cas9 gene editing or siRNA knockdowns. Cross-reference findings with structural analogs to infer structure-activity relationships (SARs) .

Q. What strategies ensure the reliability of this compound’s pharmacokinetic data across preclinical models?

- Methodological Answer : Standardize protocols for bioavailability studies (e.g., dosing routes, sampling intervals). Use LC-MS/MS for plasma concentration analysis and compartmental modeling for pharmacokinetic parameters. Address interspecies variability by testing multiple animal models and validating with human hepatocyte assays .

Methodological Best Practices

- Literature Review : Systematically search databases (e.g., PubMed, SciFinder) using Boolean operators. Prioritize peer-reviewed journals and avoid non-curated sources like .

- Data Integrity : Organize raw datasets (spectra, chromatograms) in accessible repositories. Disclose all experimental conditions, including failed attempts, to prevent publication bias .

- Ethical Compliance : Adhere to institutional guidelines for chemical safety and animal/human subject protocols. Disclose conflicts of interest and funding sources in acknowledgments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.